molecular formula C13H20N2S B2796368 3-Butyl-1-[(4-methylphenyl)methyl]thiourea CAS No. 91905-64-5

3-Butyl-1-[(4-methylphenyl)methyl]thiourea

Cat. No.: B2796368
CAS No.: 91905-64-5
M. Wt: 236.38
InChI Key: JGHYJPCZTXOEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-1-[(4-methylphenyl)methyl]thiourea is an organic compound with the molecular formula C₁₃H₂₀N₂S and a molecular weight of 236.38 g/mol . It is a thiourea derivative, characterized by the presence of a butyl group and a 4-methylphenylmethyl group attached to the thiourea moiety. This compound is known for its various applications in scientific research and industry.

Preparation Methods

The synthesis of 3-Butyl-1-[(4-methylphenyl)methyl]thiourea typically involves the reaction of 4-methylbenzyl isothiocyanate with butylamine . The reaction is carried out under controlled conditions, usually at room temperature, to yield the desired thiourea derivative. The reaction can be represented as follows:

4-Methylbenzyl isothiocyanate+ButylamineThis compound\text{4-Methylbenzyl isothiocyanate} + \text{Butylamine} \rightarrow \text{this compound} 4-Methylbenzyl isothiocyanate+Butylamine→this compound

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Butyl-1-[(4-methylphenyl)methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as halides or alkoxides replace the sulfur atom.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Butyl-1-[(4-methylphenyl)methyl]thiourea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Butyl-1-[(4-methylphenyl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-Butyl-1-[(4-methylphenyl)methyl]thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-2-thiourea: Known for its use in the synthesis of dyes and pharmaceuticals.

    1-(4-Methylphenyl)-2-thiourea: Similar to this compound but lacks the butyl group, affecting its chemical properties and applications.

    1-Butyl-3-phenylthiourea: Similar structure but with different substituents, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-butyl-3-[(4-methylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-3-4-9-14-13(16)15-10-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHYJPCZTXOEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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